molecular formula C27H20N2O B10867371 3-(biphenyl-4-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one

3-(biphenyl-4-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B10867371
M. Wt: 388.5 g/mol
InChI Key: NUNCQHYRAYJLBD-UHFFFAOYSA-N
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Description

3-biphenyl-4-yl-2-(4-methylphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with biphenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-biphenyl-4-yl-2-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Substitution Reactions: The biphenyl and methylphenyl groups are introduced through substitution reactions. This can involve the use of Grignard reagents or Suzuki coupling reactions to attach the desired aryl groups to the quinazolinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of 3-biphenyl-4-yl-2-(4-methylphenyl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-biphenyl-4-yl-2-(4-methylphenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aryl groups in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3-biphenyl-4-yl-2-(4-methylphenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-biphenyl-4-yl-2-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(3H)-one: A simpler analog with a single phenyl group.

    4-methyl-2-phenylquinazolin-4(3H)-one: Similar structure but with a methyl group on the quinazolinone core.

    3-(4-methylphenyl)-2-phenylquinazolin-4(3H)-one: Another analog with different substitution patterns.

Uniqueness

3-biphenyl-4-yl-2-(4-methylphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both biphenyl and methylphenyl groups enhances its potential for diverse applications and interactions with molecular targets.

Properties

Molecular Formula

C27H20N2O

Molecular Weight

388.5 g/mol

IUPAC Name

2-(4-methylphenyl)-3-(4-phenylphenyl)quinazolin-4-one

InChI

InChI=1S/C27H20N2O/c1-19-11-13-22(14-12-19)26-28-25-10-6-5-9-24(25)27(30)29(26)23-17-15-21(16-18-23)20-7-3-2-4-8-20/h2-18H,1H3

InChI Key

NUNCQHYRAYJLBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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